molecular formula C21H17FN6O5 B2479542 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1206985-43-4

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2479542
CAS RN: 1206985-43-4
M. Wt: 452.402
InChI Key: OEAMWEWOQHOXKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the preparation of the chalcone intermediate followed by a triazole Michael addition. The chalcone is formed by mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide via a mechanochemical process . The overall synthetic reactions have good green metrics.


Molecular Structure Analysis

The molecular structure of the compound has been elucidated using single-crystal X-ray diffraction. It crystallizes in the orthorhombic crystal system with specific unit cell parameters . The vibrational frequencies (FT-IR) and theoretical calculations (DFT) agree well with experimental data.


Chemical Reactions Analysis

The compound’s chemical reactivity involves the triazole ring and the carbonyl group. Activation energies and enthalpies for the reaction steps have been studied . The reaction mechanism and intermediates are essential for understanding its behavior.

Scientific Research Applications

Anti-Protozoal and Anti-Cancer Applications

  • Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole groups have been synthesized and investigated for their anti-protozoal and anti-cancer activities. A series of novel oxadiazolyl pyrrolo triazole diones were designed, synthesized, and showed potential in vitro activities, highlighting the significance of these moieties in developing therapeutic agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Enzyme Inhibition

  • Triazole derivatives have been evaluated as inhibitors against specific enzymes such as caspase-3, showcasing the potential of triazole-containing compounds in therapeutic enzyme targeting (Jiang & Hansen, 2011).

properties

IUPAC Name

3-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O5/c1-31-13-6-7-14(15(9-13)32-2)19-23-16(33-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)12-5-3-4-11(22)8-12/h3-9,17-18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAMWEWOQHOXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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